molecular formula C13H14N2O2 B11878765 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol

3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol

Cat. No.: B11878765
M. Wt: 230.26 g/mol
InChI Key: WFQSGFVPPZLNMI-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol is a heterocyclic compound that features a quinoxaline core with a but-3-en-1-yl substituent at the 3-position and a methoxy group at the 8-position. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the But-3-en-1-yl Group: This can be done through a Friedel-Crafts alkylation reaction using but-3-en-1-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Methanol for methoxylation, aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure.

    8-Methoxyquinoxaline: Lacks the but-3-en-1-yl group.

    3-(But-3-en-1-yl)quinoxaline: Lacks the methoxy group.

Uniqueness

3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol is unique due to the presence of both the but-3-en-1-yl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-but-3-enyl-8-methoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C13H14N2O2/c1-3-4-6-10-13(16)15-12-9(14-10)7-5-8-11(12)17-2/h3,5,7-8H,1,4,6H2,2H3,(H,15,16)

InChI Key

WFQSGFVPPZLNMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=N2)CCC=C

Origin of Product

United States

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